molecular formula C8H7NOS B13911052 2-Mercapto-3-methoxybenzonitrile CAS No. 88791-24-6

2-Mercapto-3-methoxybenzonitrile

Cat. No.: B13911052
CAS No.: 88791-24-6
M. Wt: 165.21 g/mol
InChI Key: BIEFQCOTRGGUIN-UHFFFAOYSA-N
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Description

2-Mercapto-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7NOS It is a derivative of benzonitrile, featuring a mercapto (thiol) group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the thermal rearrangement (Newman–Kwart) of O-aryl-NN-dimethylthiocarbamate derived from 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) . This process involves heating the compound to induce the rearrangement, resulting in the formation of 2-mercapto-3-methoxybenzaldehyde, which can then be converted to this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles (e.g., sodium methoxide for substitution reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-Mercapto-3-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-mercapto-3-methoxybenzonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, the thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of its antimicrobial and anticancer activities, where it may disrupt essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a thiol and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

88791-24-6

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-methoxy-2-sulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,11H,1H3

InChI Key

BIEFQCOTRGGUIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S)C#N

Origin of Product

United States

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